Welcome to the BenchChem Online Store!
molecular formula C8H18O2 B8322004 5-Propyloxy-pentan-2-ol

5-Propyloxy-pentan-2-ol

Cat. No. B8322004
M. Wt: 146.23 g/mol
InChI Key: GYPYPRPIIASIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06103517

Procedure details

To 34.8 g of the 3-acetyl-1-propyloxy-propane obtained in (1) was added 50 ml of methanol, and a solution of 44.4 g of NaBH4 in 8% sodium hydroxide was dropwise added at room temperature. After the reaction, the methanol was distilled off, 200 ml of water was added, and the mixture was extracted with ether. An organic layer was washed with water and dried over anhydrous sodium sulfate. The anhydrous sodium sulfate was filtered off, then, the ether was distilled off, and the remainder was distilled under vacuum for isolation and purification (104° C./20 mmHg; yield 40%).
Name
3-acetyl-1-propyloxy-propane
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
44.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH3:10])(=[O:3])[CH3:2].CO.[BH4-].[Na+]>[OH-].[Na+]>[CH2:8]([O:7][CH2:6][CH2:5][CH2:4][CH:1]([OH:3])[CH3:2])[CH2:9][CH3:10] |f:2.3,4.5|

Inputs

Step One
Name
3-acetyl-1-propyloxy-propane
Quantity
34.8 g
Type
reactant
Smiles
C(C)(=O)CCCOCCC
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CCCOCCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
44.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off
ADDITION
Type
ADDITION
Details
200 ml of water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
An organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The anhydrous sodium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off
DISTILLATION
Type
DISTILLATION
Details
the remainder was distilled under vacuum for isolation and purification (104° C./20 mmHg; yield 40%)

Outcomes

Product
Name
Type
Smiles
C(CC)OCCCC(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.